molecular formula C13H10INO B3068442 2-Amino-5-iodobenzophenone CAS No. 51073-69-9

2-Amino-5-iodobenzophenone

Cat. No. B3068442
Key on ui cas rn: 51073-69-9
M. Wt: 323.13 g/mol
InChI Key: QTHGIKVFMYLWMO-UHFFFAOYSA-N
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Patent
US07119196B2

Procedure details

2-Amino-5-iodo-benzophenone was prepared from p-iodonitrobenzene and phenylacetonitrile according to the literature.11 2-Amino-5-chloro-benzophenone was commercially available from Acros. The benzodiazepine 60 was reacted with diethylphosphorochloridate in the presence of sodium hydride, followed by the addition of ethyl isocyanoacetate to provide the ester 62 (Hz120), as shown in Scheme 13.
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reactant
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Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.C1(CC#N)C=CC=CC=1.N[C:21]1[CH:34]=[CH:33][C:32](Cl)=[CH:31][C:22]=1[C:23](C1C=CC=CC=1)=[O:24].N1C2C=CC=CC=2C=CC=N1.C(OP(Cl)(=O)OCC)C.[H-].[Na+].[N+](CC(OCC)=O)#[C-]>>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][C:4]=1[C:23]([C:22]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:21]=1)=[O:24] |f:5.6|

Inputs

Step One
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Quantity
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Type
reactant
Smiles
IC1=CC=C(C=C1)[N+](=O)[O-]
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Type
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Smiles
C1(=CC=CC=C1)CC#N
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Type
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Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
Step Two
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Smiles
N1N=CC=CC2=C1C=CC=C2
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C(C)OP(OCC)(=O)Cl
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[H-].[Na+]
Step Three
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[N+](#[C-])CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)I
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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